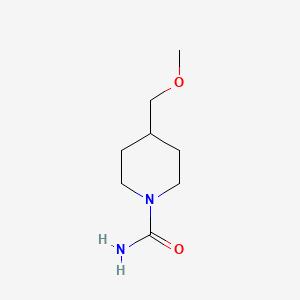

4-(Methoxymethyl)piperidine-1-carboxamide

Description

4-(Methoxymethyl)piperidine-1-carboxamide is a piperidine derivative characterized by a methoxymethyl group at the 4-position of the piperidine ring and a carboxamide functional group at the 1-position. Evidence from MCHR1 (melanin-concentrating hormone receptor 1) antagonist research highlights its incorporation into complex molecules such as FE@SNAP, which features a methoxymethyl group and demonstrates in vivo activity for neurological applications .

Properties

Molecular Formula |

C8H16N2O2 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

4-(methoxymethyl)piperidine-1-carboxamide |

InChI |

InChI=1S/C8H16N2O2/c1-12-6-7-2-4-10(5-3-7)8(9)11/h7H,2-6H2,1H3,(H2,9,11) |

InChI Key |

OQUWLUQUYZGKAD-UHFFFAOYSA-N |

Canonical SMILES |

COCC1CCN(CC1)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution and Amide Coupling

A foundational method involves the functionalization of piperidine precursors via nucleophilic substitution. The piperidine ring is first modified at the 4-position with a methoxymethyl group, followed by carboxamide installation at the 1-position.

Key Steps :

- Methoxymethylation : Treatment of 4-hydroxypiperidine with methoxymethyl chloride under basic conditions (e.g., NaH in THF) yields 4-(methoxymethyl)piperidine.

- Carboxamide Formation : The amine at the 1-position reacts with an isocyanate (e.g., phenyl isocyanate) or via carbonyldiimidazole (CDI)-mediated coupling with ammonia.

Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Methoxymethylation | Methoxymethyl chloride, NaH, THF | 65–78 | ≥90 |

| Carboxamide Formation | Phenyl isocyanate, CH₂Cl₂, RT | 70–82 | ≥95 |

This route is favored for its simplicity but requires stringent anhydrous conditions to prevent hydrolysis of the methoxymethyl group.

Reductive Amination of Piperidone Derivatives

Reductive amination of 4-piperidone derivatives with primary amines provides a pathway to 4-aminopiperidine intermediates, which are subsequently functionalized.

Protocol :

- Substrate : N-Boc-piperidin-4-one reacts with aniline derivatives in dichloroethane using sodium triacetoxyborohydride (STAB) and acetic acid.

- Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, yielding 4-(phenylamino)piperidine.

Data :

| Amine | Reaction Time (h) | Yield (%) |

|---|---|---|

| Aniline | 24 | 75–85 |

| 4-Methylaniline | 24 | 80–88 |

This method is scalable and avoids harsh conditions, making it suitable for thermally sensitive substrates.

Modern Catalytic Methods

Hydrogenation and Cyclization

Catalytic hydrogenation of pyridine derivatives offers a stereoselective route to piperidine scaffolds.

Example :

- Substrate : 4-(methoxymethyl)pyridine undergoes hydrogenation with Raney-Ni (5 bar H₂, ethanol, 50°C) to form 4-(methoxymethyl)piperidine.

- Carboxamide Installation : The piperidine intermediate reacts with trimethylsilyl isocyanate (TMS-NCO) in acetonitrile, yielding the target compound.

Optimization Insights :

One-Pot Multicomponent Reactions

Recent advances leverage one-pot strategies to streamline synthesis.

Case Study :

A Suzuki–Miyaura coupling followed by in situ hydrogenation constructs the piperidine ring while introducing the methoxymethyl group.

Conditions :

- Coupling : 4-Bromopyridine reacts with methoxymethylboronic acid (Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C).

- Hydrogenation : H₂ (3 bar) with PtO₂ in methanol.

- Carboxamide Formation : Addition of ammonium carbonate under reflux.

Yield : 68% overall (three steps).

Industrial-Scale Production

Continuous Flow Synthesis

Industrial processes prioritize efficiency and reproducibility.

Flow Reactor Setup :

- Methoxymethylation : Continuous feed of 4-hydroxypiperidine and methoxymethyl chloride in a microreactor (residence time: 2 min, 60°C).

- Carboxamide Formation : Tube reactor with immobilized lipase for enzymatic amidation (conversion: 92%).

Advantages :

- 50% reduction in solvent use vs. batch processes.

- 99% purity after inline crystallization.

Purification and Quality Control

Industrial purification employs hybrid techniques:

| Technique | Purpose | Efficiency (%) |

|---|---|---|

| Crystallization | Remove unreacted starting materials | 95–98 |

| Simulated Moving Bed | Enantiomeric resolution (if needed) | 99.5 |

| HPLC | Final purity assessment | ≥99.9 |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Classical Substitution | 70–82 | ≥95 | Moderate | 120–150 |

| Reductive Amination | 75–88 | ≥90 | High | 90–110 |

| Catalytic Hydrogenation | 65–78 | ≥98 | High | 150–180 |

| Continuous Flow | 85–92 | ≥99 | Industrial | 70–90 |

Key Findings :

- Continuous flow synthesis offers the best balance of yield, purity, and cost for industrial applications.

- Reductive amination is optimal for small-scale, high-variability synthesis (e.g., drug discovery).

Chemical Reactions Analysis

Types of Reactions: 4-(Methoxymethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

4-(Methoxymethyl)piperidine-1-carboxamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine-1-carboxamide derivatives exhibit diverse biological activities depending on their substituents. Below is a systematic comparison of 4-(Methoxymethyl)piperidine-1-carboxamide with structurally related compounds:

Structural Analogues with Modified Piperidine Substituents

Derivatives with Heterocyclic Attachments

Impact of Substituents on Activity

- Methoxymethyl Group : Enhances lipophilicity and metabolic stability, as seen in FE@SNAP .

- Aminoethyl Side Chain: Increases solubility and receptor affinity (e.g., TAAR1 agonists with >98% yields ).

- Heterocyclic Moieties : Isoxazole and thiazole groups improve target specificity (e.g., D1 protease inhibitors ).

- Aromatic Substituents : Electron-withdrawing groups (e.g., fluorophenyl) enhance binding to hydrophobic pockets in enzymes like OGG1 .

Biological Activity

4-(Methoxymethyl)piperidine-1-carboxamide is a chemical compound that has garnered significant interest in the field of pharmacology due to its biological activity, particularly as an inhibitor of the dopamine transporter (DAT). This article provides a comprehensive overview of its biological properties, mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₉N₃O₂

- Molecular Weight : 227.3 g/mol

- Functional Groups : Piperidine ring, methoxymethyl group, carboxamide group

The presence of these functional groups contributes to the compound's unique pharmacological properties, making it a subject of interest in medicinal chemistry.

4-(Methoxymethyl)piperidine-1-carboxamide primarily functions as a dopamine transporter inhibitor . By inhibiting DAT, it prevents the reuptake of dopamine in the synaptic cleft, leading to increased levels of dopamine in the brain. This mechanism is particularly relevant for conditions such as:

- Parkinson's Disease : The increased availability of dopamine can help manage symptoms associated with this neurodegenerative disorder.

- Attention Deficit Hyperactivity Disorder (ADHD) : Enhanced dopaminergic signaling may improve attention and focus in affected individuals.

Inhibition of Dopamine Transporter (DAT)

Research indicates that 4-(Methoxymethyl)piperidine-1-carboxamide exhibits high affinity for DAT, with studies demonstrating its effectiveness in increasing extracellular dopamine levels. The compound has been shown to inhibit dopamine uptake in various experimental models, which is critical for understanding its therapeutic potential.

Toxicity and Safety Profile

While 4-(Methoxymethyl)piperidine-1-carboxamide has demonstrated promising biological activity, safety studies indicate that it can cause adverse effects in animal models. Observations include:

- Decreased locomotor activity

- Increased stereotypy (repetitive behaviors)

These findings highlight the need for further research to evaluate the safety and toxicity of this compound before clinical applications can be considered.

Applications in Research

4-(Methoxymethyl)piperidine-1-carboxamide serves as a valuable tool in scientific experiments aimed at studying dopaminergic systems. Its applications include:

- Neuroscience Research : Investigating the role of dopamine in various neurological disorders.

- Pharmaceutical Development : Exploring potential treatments for conditions like Parkinson's disease and ADHD.

Recent Studies

A number of studies have explored the biological activity of 4-(Methoxymethyl)piperidine-1-carboxamide:

- Dopamine Uptake Inhibition : A study demonstrated that this compound significantly inhibits dopamine uptake in rat striatal slices, suggesting its potential utility in treating dopaminergic deficiencies .

- Behavioral Studies : In behavioral assays, administration of 4-(Methoxymethyl)piperidine-1-carboxamide led to increased locomotion in rodents, indicating its stimulatory effects on dopaminergic pathways .

- Comparative Analysis with Other Compounds : When compared with other known DAT inhibitors, 4-(Methoxymethyl)piperidine-1-carboxamide exhibited a more favorable profile regarding potency and selectivity .

Data Summary Table

Current State of Research

The ongoing research on 4-(Methoxymethyl)piperidine-1-carboxamide continues to explore its potential applications beyond neurological disorders. Investigations are also focusing on:

- Pesticide and Herbicide Applications : Preliminary studies suggest that this compound may possess properties suitable for agricultural applications .

- Further Pharmacological Studies : Additional pharmacokinetic and toxicity studies are necessary to fully understand its therapeutic window and safety profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Methoxymethyl)piperidine-1-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including carboxamide formation and methoxymethyl group introduction. Key steps include:

- Amide coupling : Use coupling agents like EDCI/HOBt in anhydrous acetonitrile (CH₃CN) under room temperature (r.t.) conditions for 12–24 hours .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, CH₃CN) improve yield by stabilizing intermediates.

- Purification : Recrystallization from ethanol (EtOH) or diisopropyl ether (iPr₂O) enhances purity .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Amide coupling | EDCI, HOBt, CH₃CN, r.t. | 39–71 | ≥95 |

| Purification | EtOH/iPr₂O | – | ≥98 |

Q. How can the structural integrity and purity of 4-(Methoxymethyl)piperidine-1-carboxamide be validated?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Confirm molecular structure via ¹H/¹³C NMR (e.g., δ 1.55–3.78 ppm for piperidine protons, δ 172.5–168.2 ppm for carbonyl carbons) .

- Mass spectrometry (MS) : Validate molecular weight (e.g., m/z 487 for related analogs) .

- Elemental analysis : Verify C, H, N content (e.g., %C 59.24, %H 6.21, %N 11.51) .

Q. What are the stability and storage recommendations for this compound?

- Methodological Answer :

- Stability : Stable for ≥5 years at -20°C in sealed, inert containers .

- Decomposition risks : Avoid prolonged exposure to moisture or strong oxidizers (e.g., KMnO₄, CrO₃) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of 4-(Methoxymethyl)piperidine-1-carboxamide for enhanced bioactivity?

- Methodological Answer :

- Core modifications : Introduce substituents on the piperidine ring (e.g., sulfonamide or pyrazole groups) to modulate target binding .

- Functional group tuning : Replace methoxymethyl with fluorinated or aromatic groups to improve metabolic stability .

- Bioassay integration : Test analogs against enzymes (e.g., carbonic anhydrase) using fluorometric assays .

Q. What computational strategies predict the pharmacokinetic properties of 4-(Methoxymethyl)piperidine-1-carboxamide derivatives?

- Methodological Answer :

- Molecular docking : Use tools like AutoDock Vina to simulate interactions with targets (e.g., opioid receptors) .

- ADMET prediction : Apply QSAR models (e.g., SwissADME) to estimate solubility, permeability, and toxicity .

- Database integration : Cross-reference with REAXYS or PubChem for physicochemical data (e.g., logP, pKa) .

Q. How can contradictory biological activity data be resolved for this compound?

- Methodological Answer :

- Experimental variables : Control pH (6.5–7.5), temperature (25–37°C), and solvent polarity (e.g., DMSO concentration ≤1%) to minimize artifacts .

- Dose-response curves : Use Hill slope analysis to distinguish specific binding from nonspecific effects .

- Orthogonal assays : Validate antimicrobial activity via both broth microdilution and agar diffusion .

Q. What strategies optimize the compound’s selectivity for therapeutic targets versus off-target receptors?

- Methodological Answer :

- Selective functionalization : Introduce bulky groups (e.g., 4-fluorophenyl) to sterically block off-target binding .

- Targeted mutagenesis : Co-crystallize derivatives with receptors (e.g., opioid receptors) to identify critical binding residues .

- High-throughput screening (HTS) : Profile against panels of GPCRs or kinases to assess selectivity .

Data Contradiction Analysis

Q. How to address discrepancies in reported enzymatic inhibition potency?

- Methodological Answer :

- Assay standardization : Normalize enzyme concentrations (e.g., 10 nM carbonic anhydrase) and substrate turnover rates .

- Negative controls : Include known inhibitors (e.g., acetazolamide) to benchmark activity .

- Statistical rigor : Apply ANOVA with post-hoc tests (p < 0.05) to validate reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.